

Foundational Properties of Kanglexin: A Technical Overview

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Compound of Interest

Compound Name: *Kanglexin*

Cat. No.: *B15610197*

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Abstract

Kanglexin (KLX) is a novel synthetic anthraquinone derivative, identified as 1,8-dihydroxy-3-succinic acid monoethyl ester-6-methylanthraquinone.[1][2] Emerging preclinical research has illuminated its significant therapeutic potential across a spectrum of cardiovascular and metabolic diseases, including atherosclerosis, hyperlipidemia, myocardial infarction, and liver fibrosis.[1][3][4][5] This document provides a comprehensive technical guide on the core foundational properties of **Kanglexin**, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its established signaling pathways.

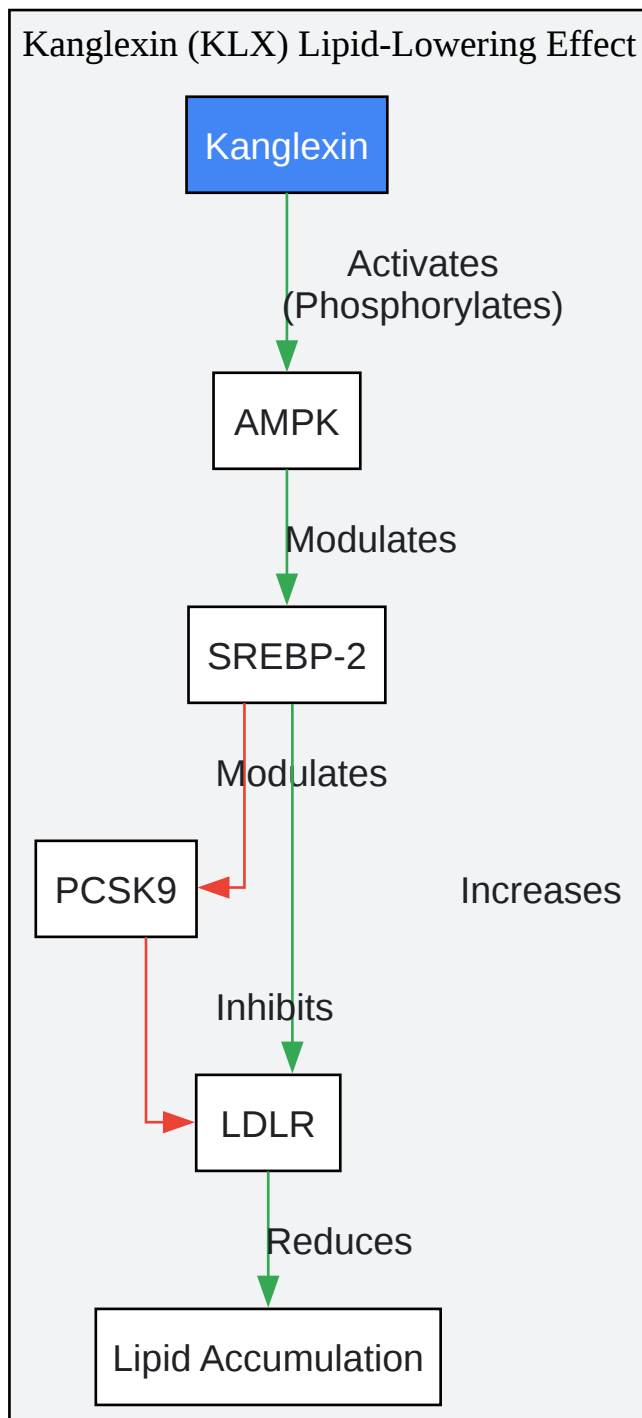
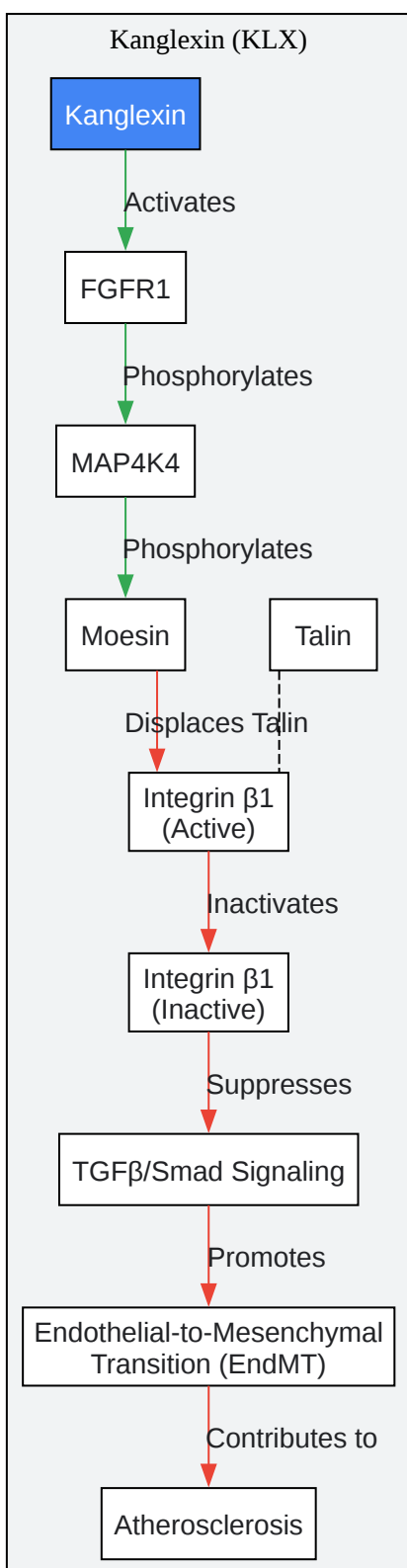
Core Pharmacological Mechanisms

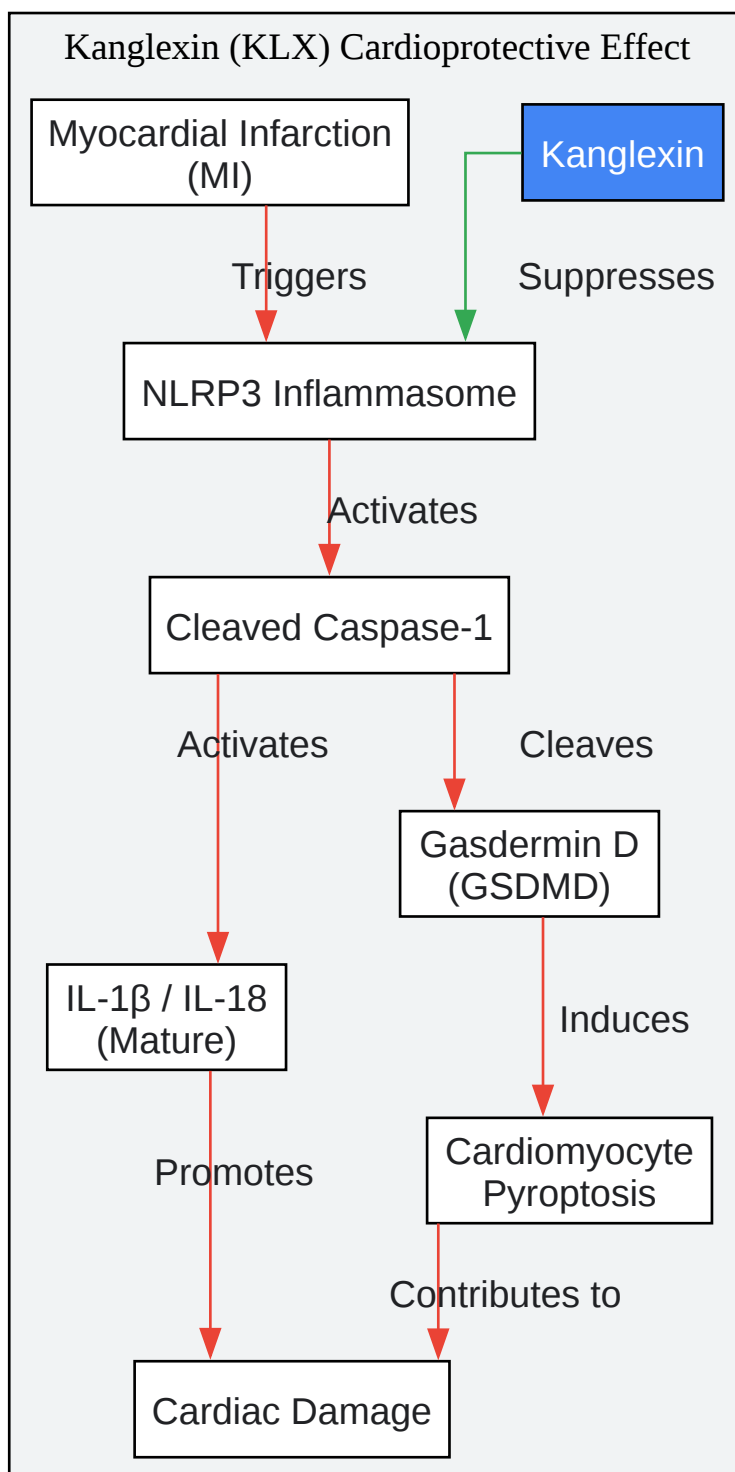
Kanglexin exerts its therapeutic effects through the modulation of multiple, distinct signaling pathways. Its multifaceted activity profile suggests a potential to address complex disease pathologies.

Atherosclerosis and Endothelial Dysfunction

In the context of atherosclerosis, **Kanglexin** has been shown to prevent the endothelial-to-mesenchymal transition (EndMT), a critical process in the disruption of vascular integrity and plaque formation.[3] The underlying mechanism involves the activation of Fibroblast Growth

Factor Receptor 1 (FGFR1), which in turn phosphorylates MAP4K4 and Moesin. This cascade leads to the inactivation of integrin β 1 by displacing Talin from its β -tail, ultimately suppressing the TGF β /Smad signaling pathway.[3] Oral administration of KLX in atherosclerotic Apoe^{-/-} mice effectively stimulated endothelial FGFR1, inhibited integrin β 1, prevented vascular EndMT, and attenuated plaque formation.[3]





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